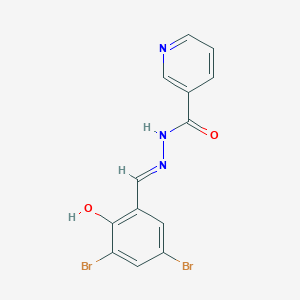
(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide
Vue d'ensemble
Description
“(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide” is a chemical compound that has been studied in the context of its complex with nickel (II). This compound is a Schiff-base ligand .
Synthesis Analysis
The compound has been synthesized and characterized in the context of a mononuclear nickel (II) complex. The synthesis process involved the use of IR, UV-Vis, elemental analysis, and X-ray crystal structure analysis .Molecular Structure Analysis
In the nickel (II) complex, “(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide” acts as an anionic tridentate ligand. The nickel atom is hexacoordinated with two oxygen atoms from the keto group, two oxygen atoms from the hydroxy group, and two nitrogen atoms from the amide. The two nitrogen atoms occupy the axial positions, forming a distorted octahedral coordination sphere .Applications De Recherche Scientifique
Selective Sensing of Zinc Ions
A novel optically active nicotinohydrazide derivative was synthesized, showcasing a highly selective response for Zn2+ ions, employing chromogenic and fluorogenic techniques. This compound demonstrated significant fluorescence enhancement upon interaction with Zn2+ due to the chelation-enhanced fluorescence (CHEF) effect, with a detection limit as low as 4.35 nM. Its negligible toxicity towards live cells allowed its successful application in monitoring Zn2+ ions within live A549 cells, highlighting its potential in bioimaging applications in cancer research (Patil et al., 2018).
Antimicrobial Activities
Nicotinohydrazide derivatives, including compounds with modifications such as bromo and chloro substituents, were synthesized and characterized. These compounds exhibited interesting antibacterial properties, indicating their potential as antibacterial agents. Their molecular structures, confirmed through spectroscopic methods and single crystal X-ray determination, revealed E configurations for the azomethine groups, contributing to their bioactive properties (Zhu, 2020).
Antibacterial Activity of Dioxomolybdenum(VI) Complexes
Dioxomolybdenum(VI) complexes derived from tridentate hydrazone ligands, including a compound with N'-(3,5-dibromo-2-hydroxybenzylidene)nicotinohydrazide, were synthesized and characterized. These complexes, coordinated through phenolate oxygen, imine nitrogen, and enolic oxygen atoms, showed effective antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these complexes highlights their potential in developing new antimicrobial agents (Xue et al., 2016).
Propriétés
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJMOQAFMPSKRU-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)
![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)
![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)
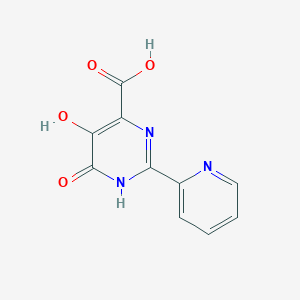
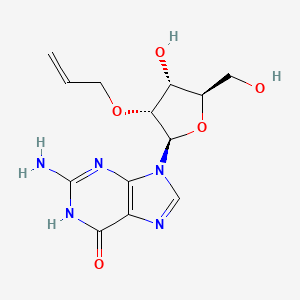
![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)
![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)
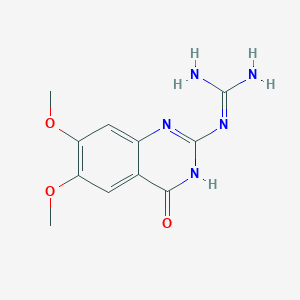

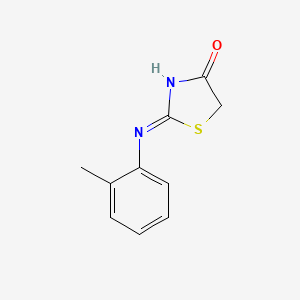
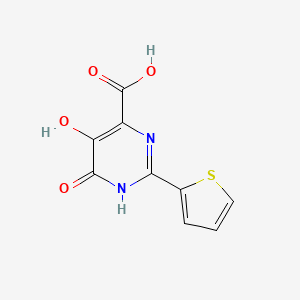
![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)
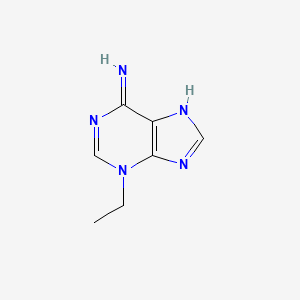
![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)